Beryllon II
Overview
Description
Synthesis Analysis
Beryllon II compounds, such as those complexed with hydroxy keto heterocycles, demonstrate varied complexation properties and have been synthesized through direct reaction methods. For example, the complex Be(dpp)2 shows straightforward synthesis, highlighting the adaptability of beryllium(II) in forming stable complexes with organic ligands in aqueous solutions (Cecconi et al., 2002).
Molecular Structure Analysis
The molecular structures of Beryllon II compounds often involve beryllium(II) in tetrahedral coordination with ligands. X-ray determinations of these complexes reveal pseudotetrahedral coordination by chelating ligands, demonstrating the geometric preferences of beryllium(II) in these complexes (Cecconi et al., 2002).
Chemical Reactions and Properties
Beryllon II compounds engage in various chemical reactions, highlighting their reactivity and the potential for diverse applications. The reactivity of these compounds can be influenced by the presence of water and alkali ions, as shown in studies on infrared spectra in beryl (Wood & Nassau, 1967).
Physical Properties Analysis
The physical properties of Beryllon II compounds, such as their solubility and crystallization behavior, significantly influence their synthesis and potential applications. The structural features, including coordination geometry and hydrogen bonding, play crucial roles in defining these properties (Cecconi et al., 2002).
Chemical Properties Analysis
The chemical properties of Beryllon II complexes, including their stability and binding affinities, are key to understanding their reactivity and potential as ligands in various chemical reactions. Studies have shown that these complexes can exhibit high stability and specific binding characteristics, essential for their use in sensing, catalysis, and other chemical applications (Cecconi et al., 2002).
Scientific Research Applications
Ratiometric Fluorescence Sensor for Be2+ :
- Beryllon II has been used to fabricate a ratiometric fluorescence sensor for Be2+ detection. This sensor, made from Beryllon II and layered double hydroxide ultrathin films, exhibits high stability and excellent selectivity toward Be2+. It's potentially useful in environmental and biomedical fields for Be2+ detection (Ji et al., 2012).
Electroanalytical Method for Beryllium Detection :
- An electroanalytical method based on derivative chronopotentiometry of Beryllium(II) with Beryllon II has been developed for determining trace beryllium in food. This method demonstrates high sensitivity and precision, showcasing Beryllon II's potential in food safety applications (Jin et al., 1992).
Detection of Proteins :
- Studies have shown that Beryllon II can be used to detect proteins via Rayleigh light scattering. When combined with Al3+, the Beryllon II-protein complex enhances light scattering, allowing for sensitive and rapid detection of proteins in samples like human serum (Dong et al., 2001).
Beryllium Detection in Cementitious Systems :
- Research has explored the environmental mobility of beryllium, particularly in the context of nuclear waste disposal. Beryllon II has been instrumental in understanding the sorption of beryllium in cementitious systems, providing valuable insights for safe nuclear waste management (Çevirim-Papaioannou et al., 2021).
Electrochemical Sensor for Dopamine and Uric Acid :
- Beryllon II has been used to construct an electrochemical sensor for the detection of dopamine and uric acid. This sensor, based on a composite film of poly (beryllon II), shows high sensitivity and selectivity, indicating potential for biomedical applications (Zhou et al., 2013).
Beryllium Toxicity and Protective Role of Crocin :
- A study investigating the protective role of crocin against beryllium chloride toxicity revealed that beryllium chloride is a toxic substance that accumulates in tissues. The study underscores the importance of understanding beryllium's toxicological profile and potential protective measures (El-Beshbishy et al., 2012).
Interaction of Protein with Beryllon III :
- A voltammetric study has been conducted on the interaction of protein with Beryllon III, exploring its potential for sensitive protein assays. This research highlights Beryllon III's (a related compound) applicability in analytical biochemistry (Wei et al., 2005).
Safety And Hazards
Beryllon II is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and avoid contact with skin and eyes . Protective equipment should be worn when handling Beryllon II .
Relevant Papers
A study titled “Study of the reaction of proteins with Beryllon II–Al” discusses the use of Beryllon II in the determination of proteins . Another paper titled “Electrochemical characterization of poly-beryllon II modified carbon …” investigates the electrochemical behaviors of pyrocatechol (PC) and hydroquinone (HQ) at the PBL-II/CPE in pH 7.0 phosphate buffer solution (PBS) .
properties
IUPAC Name |
tetrasodium;4,5-dihydroxy-3-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O15S4.4Na/c23-14-6-11(39(29,30)31)2-8-1-10(38(26,27)28)5-13(17(8)14)21-22-19-16(41(35,36)37)4-9-3-12(40(32,33)34)7-15(24)18(9)20(19)25;;;;/h1-7,23-25H,(H,26,27,28)(H,29,30,31)(H,32,33,34)(H,35,36,37);;;;/q;4*+1/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOASQSUNKYWNG-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10N2Na4O15S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068647 | |
Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3-[(8-hydroxy-3,6-disulfo-1-naphthalenyl)azo]-, tetrasodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
738.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
Record name | Beryllon II | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12294 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Beryllon II | |
CAS RN |
51550-25-5 | |
Record name | Beryllon II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051550255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3-[2-(8-hydroxy-3,6-disulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:4) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3-[(8-hydroxy-3,6-disulfo-1-naphthalenyl)azo]-, tetrasodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrasodium 4,5-dihydroxy-3-[(8-hydroxy-3,6-disulphonato-1-naphthyl)azo]naphthalene-2,7-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.049 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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